molecular formula C10H13ClN2O3S B7724095 4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride CAS No. 36627-52-8

4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride

Cat. No.: B7724095
CAS No.: 36627-52-8
M. Wt: 276.74 g/mol
InChI Key: OJUKLJFFDXTRBG-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H13ClN2O3S and its molecular weight is 276.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylcarbamoylamino)-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-7-6-8(12-10(14)13(2)3)4-5-9(7)17(11,15)16/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKLJFFDXTRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163596
Record name 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36627-52-8
Record name 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36627-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride, also known as B7724095, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 36627-52-8, is primarily studied for its applications in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a dimethylureido and methylbenzene moiety. Its molecular formula is C10H14ClN2O2S, with a molecular weight of approximately 250.75 g/mol. The presence of the sulfonyl chloride group is significant for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : In vitro studies suggest that the compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : In a study assessing the antibacterial efficacy of various sulfonamides, this compound demonstrated a minimum inhibitory concentration (MIC) lower than many commonly used antibiotics. This suggests its potential as a lead compound in antibiotic development.
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzyme systems critical for cell wall synthesis. This action is similar to other sulfonamide antibiotics but may offer improved efficacy due to its unique structural features .
  • Anti-inflammatory Mechanism : The compound's ability to downregulate TNF-alpha and IL-6 production in macrophages was noted in vitro. This suggests that it may be useful in treating chronic inflammatory diseases .
  • Cancer Cell Studies : In vitro assays on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. Further studies are needed to elucidate the exact pathways involved.

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